tert-Butyl 8-amino-2-oxa-6-azaspiro[3.4]octane-6-carboxylate
Description
tert-Butyl 8-amino-2-oxa-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound featuring a bicyclic framework with oxygen (2-oxa) and nitrogen (6-aza) heteroatoms. The tert-butyl carbamate (Boc) group at position 6 serves as a protective moiety for the amine, enhancing stability during synthetic processes. Spirocyclic scaffolds like this are pivotal in medicinal chemistry due to their conformational rigidity, which improves target binding selectivity and metabolic stability .
Properties
IUPAC Name |
tert-butyl 5-amino-2-oxa-7-azaspiro[3.4]octane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-4-8(12)11(5-13)6-15-7-11/h8H,4-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPAFNUAEVKJRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)COC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spirocyclic Core Formation via Oxidative Cyclization
The construction of the spiro[3.4]octane system is central to this synthesis. A validated approach involves oxidative spirocyclization of tyrosine-derived precursors, as demonstrated in analogous spirocyclic compounds. For instance, tert-butyl esters of modified amino acids undergo cyclization using hypervalent iodine reagents such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) in 2,2,2-trifluoroethanol (TFE). This method achieves regioselective ring closure while preserving the tert-butyl carboxylate group.
Reaction Conditions :
Introduction of the Amino Group
The 8-amino substituent is introduced via reductive amination or nucleophilic substitution . A two-step protocol involving:
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Bromination at the C8 position using N-bromosuccinimide (NBS).
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Ammonolysis with aqueous ammonia or benzylamine under mild heating (40–60°C).
Key Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Bromination | NBS, DMF | 25°C | 90% |
| Ammonolysis | NH₃, MeOH | 60°C | 65% |
Industrial-Scale Production Strategies
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for high-purity spirocycle production. This method reduces reaction times from hours to minutes and improves safety profiles by minimizing intermediate isolation.
Optimized Parameters :
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Residence Time : 5–10 minutes.
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Catalyst : Heterogeneous palladium on carbon (Pd/C) for hydrogenation steps.
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Throughput : 1.2 kg/day per reactor unit.
Green Chemistry Approaches
Recent advances emphasize solvent-free conditions and biocatalysts:
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Enzymatic desymmetrization of prochiral diketones using lipases generates enantiopure intermediates.
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Microwave-assisted synthesis reduces energy consumption by 40% compared to conventional heating.
Alternative Methodologies
Ring-Expansion Reactions
A novel strategy involves expanding a smaller spirocycle (e.g., spiro[3.3]heptane) via insertion of a methylene unit . This is achieved using diazomethane or ethylene gas under high-pressure conditions (5–10 bar).
Case Study :
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Starting Material : tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
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Reagent : CH₂N₂, Cu(OTf)₂ catalyst.
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Outcome : 55% yield of the expanded spiro[3.4]octane product.
Photochemical Cyclization
UV light (254 nm) initiates radical-mediated cyclization of α,β-unsaturated tert-butyl esters, forming the spirocyclic core in yields up to 60%. This method avoids harsh oxidants but requires specialized equipment.
Analytical Characterization
Critical validation of the final product involves:
Spectroscopic Data
Purity Assessment
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HPLC : >99% purity (C18 column, acetonitrile/water gradient).
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X-ray Crystallography : Confirms spirocyclic geometry and relative stereochemistry.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to an amine oxide.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Replacement of the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Production of alcohols.
Substitution: Generation of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 8-amino-2-oxa-6-azaspiro[3.4]octane-6-carboxylate serves as a potential lead compound in drug discovery. Its spirocyclic structure is of particular interest due to its ability to interact with biological targets, which can lead to the development of new therapeutic agents.
Case Study: Antidepressant Activity
Research has indicated that compounds with a similar spirocyclic framework exhibit antidepressant-like effects in preclinical models. The structure of this compound allows for modifications that can enhance its pharmacological profile, making it a candidate for further exploration in treating mood disorders.
Organic Synthesis
This compound is utilized as a building block in organic synthesis. Its functional groups can be modified to create derivatives with varied properties, facilitating the synthesis of complex molecules.
Table: Synthetic Routes
| Reaction Type | Conditions | Product |
|---|---|---|
| Nucleophilic Substitution | Base: Triethylamine; Solvent: DCM | tert-butyl ester derivatives |
| Cyclization | Heat; Solvent: Ethanol | Spirocyclic compounds |
Biological Research
In biological studies, this compound is investigated for its potential as a pharmacophore. Its interactions with specific receptors or enzymes are crucial for understanding its biological activity.
Case Study: Enzyme Inhibition
Studies have shown that derivatives of this compound can inhibit certain enzymes related to metabolic pathways, suggesting potential applications in metabolic disorders.
Mechanism of Action
The mechanism by which tert-Butyl 8-amino-2-oxa-6-azaspiro[3.4]octane-6-carboxylate exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Key structural variations among analogs include heteroatom substitutions (oxygen vs. sulfur), functional group modifications (amino, oxo, hydroxymethyl), and additional nitrogen atoms. These differences significantly influence physicochemical properties, reactivity, and applications.
Structural and Functional Differences
Table 1: Comparison of Structural Analogs
Key Findings and Implications
Heteroatom Substitutions
- Oxygen vs. Sulfur (2-oxa vs. Sulfur’s larger atomic size may also alter ring strain and hydrogen-bonding capabilities . Thia-containing spirocycles are often explored for their protease inhibition activity, whereas oxa analogs are prioritized in CNS drug design due to improved blood-brain barrier penetration .
Functional Group Modifications
- Amino (Target) vs. Oxo/Hydroxymethyl: The 8-amino group in the target compound introduces a primary amine, enabling nucleophilic reactions (e.g., acylations) and hydrogen-bond donor capacity, which is absent in oxo (C=O) or hydroxymethyl (-CH2OH) derivatives . Oxo derivatives (e.g., CAS 1823493-77-1) are often intermediates in synthesis, acting as electrophilic sites for further functionalization .
Additional Nitrogen Atoms
- Diaza Derivatives (e.g., CAS 1523618-25-8): The 2,6-diaza analog forms a hemioxalate salt, enhancing crystallinity for X-ray analysis (SHELX refinement methods are commonly employed for such structures ).
Biological Activity
tert-Butyl 8-amino-2-oxa-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound notable for its unique structural features, including an amino group and an oxa-azaspiro ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Molecular Formula: C11H20N2O3
Molar Mass: 228.29 g/mol
CAS Number: 1369347-56-7
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H20N2O3 |
| Molar Mass | 228.29 g/mol |
| IUPAC Name | tert-butyl (8R)-8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
| InChI Key | URMQWOYCVVKWNZ-QMMMGPOBSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including proteins and enzymes involved in various biological pathways. The compound's spirocyclic structure facilitates binding to these targets, potentially modulating their activity and leading to various biological effects such as:
- Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
- Signal Transduction Modulation: It can alter signaling pathways, influencing cellular responses.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
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Neuropharmacological Effects:
- Studies have shown that compounds with similar structural motifs can influence neurotransmitter systems, particularly in the context of neurological disorders. The unique structure of this compound suggests potential applications in treating conditions such as anxiety and depression due to its ability to modulate neurotransmitter receptors.
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Antimicrobial Properties:
- Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.
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Potential Anticancer Activity:
- Some analogs of spirocyclic compounds have shown promise in cancer research, indicating that this compound could be explored for its anticancer properties.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of related compounds, providing insights into the potential applications of this compound:
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Synthesis and Biological Evaluation:
- A study detailed the synthesis of various spirocyclic compounds and assessed their biological activities, highlighting their potential as drug candidates targeting neurological disorders .
- Structure–Activity Relationship (SAR) Studies:
Q & A
Q. Table 1: Storage Recommendations
| Parameter | Condition | Source |
|---|---|---|
| Temperature | 2–8°C | |
| Light Sensitivity | Keep in dark place | |
| Container Integrity | Airtight, moisture-resistant |
Basic: What personal protective equipment (PPE) is required during handling?
Use nitrile gloves , lab coats , and chemical goggles to prevent skin/eye contact. For respiratory protection, employ fume hoods when handling powders to avoid inhalation. Full-body protective suits are advised for large-scale operations .
Advanced: How can conflicting data on the reactivity of the spirocyclic amine group under catalytic conditions be resolved?
Contradictions in reactivity (e.g., selectivity in alkylation or acylation) often arise from differences in:
- Catalyst choice (e.g., Pd vs. Cu catalysts altering coupling efficiency).
- Solvent polarity (aprotic solvents may stabilize intermediates differently).
- Temperature gradients affecting reaction kinetics.
Validate results by replicating conditions from literature (e.g., ’s use of spirocyclic intermediates in multi-step syntheses) and systematically varying one parameter at a time .
Advanced: What methodologies are effective for characterizing purity and structural integrity?
Q. Table 2: Analytical Techniques
| Technique | Application | Key Observations |
|---|---|---|
| ¹H NMR | Confirm tert-butyl group | Singlet at δ 1.4–1.5 ppm |
| HPLC-MS | Detect degradation byproducts | Retention time shifts |
Basic: What hazards are associated with this compound, and how are they mitigated?
The compound is classified as harmful if swallowed (H302) , causes skin/eye irritation (H315/H319) , and may induce respiratory discomfort (H335) . Mitigation strategies include:
- Immediate rinsing with water for eye/skin contact (15+ minutes) .
- Avoidance of dust generation during handling .
Advanced: How can the environmental impact of this compound be minimized during disposal?
Dispose via licensed waste contractors specializing in nitrogen-containing heterocycles. Avoid drain disposal due to potential bioaccumulation risks. Neutralize residues with acidic solutions (pH < 4) to degrade the spirocyclic structure before incineration .
Basic: What synthetic routes are reported for analogous spirocyclic compounds?
describes a Mannich-type cyclization using 2-oxa-spiro[3.4]octane-1,3-dione with Schiff bases under reflux in ethanol. Yields depend on electron-donating substituents on the benzothiazole moiety .
Advanced: How to address the lack of toxicological data in risk assessments?
Assume worst-case scenarios:
- Use in vitro assays (e.g., Ames test for mutagenicity).
- Apply read-across models from structurally similar compounds (e.g., tert-butyl carbamates with known LD50 values) .
Basic: What solvents are compatible with this compound during reactions?
Use aprotic solvents (e.g., DCM, THF) to avoid nucleophilic attack on the carbamate. Polar solvents (DMF, DMSO) may enhance solubility but risk side reactions at elevated temperatures .
Advanced: What computational tools can predict the compound’s behavior in catalytic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
